methyl (3S,4R)-4-methylpiperidine-3-carboxylate
Description
Methyl (3S,4R)-4-methylpiperidine-3-carboxylate is a chiral piperidine derivative characterized by a methyl ester group at position 3 and a methyl substituent at position 4 of the piperidine ring. Its stereochemical configuration (3S,4R) distinguishes it from diastereomers and other analogs, making it a valuable intermediate in pharmaceutical synthesis and medicinal chemistry. The compound is synthesized via catalytic hydrogenation of methyl 4-methylnicotinate using PtO₂ in glacial acetic acid, yielding a 70:30 mixture of (3S,4R) and (3R,4S) diastereomers . Key physical properties include:
Properties
IUPAC Name |
methyl (3S,4R)-4-methylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSFGBNZYUWVFP-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@H]1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Racemic Synthesis via Piperidine Ring Formation
The racemic precursor is often synthesized through a Mannich-type reaction, combining formaldehyde, methyl acetoacetate, and ammonium acetate under acidic conditions. For example, cyclization of β-keto esters with amines generates the piperidine core. A study demonstrated that refluxing methyl 3-oxopentanoate with methylamine in methanol yields racemic methyl 4-methylpiperidine-3-carboxylate with 65–70% efficiency. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Maximizes cyclization |
| Solvent | Methanol or Ethanol | Enhances solubility |
| Catalyst | p-Toluenesulfonic acid | Accelerates reaction |
Diastereomeric Salt Formation
Resolution of enantiomers is achieved by reacting the racemate with a chiral acid, such as L-tartaric acid or D-di-p-toluoyl tartaric acid. The diastereomeric salts exhibit differential solubility, enabling crystallization-based separation. A patent detailed the use of (−)-menthol as a resolving agent, achieving 92% enantiomeric excess (ee) for the (3S,4R) isomer after two recrystallizations.
Asymmetric Synthesis via Catalytic Hydrogenation
Asymmetric hydrogenation of enamine intermediates offers a more direct route to the target stereochemistry. This method leverages chiral catalysts to induce enantioselectivity during the reduction step.
Enamine Substrate Preparation
The enamine precursor, typically methyl 4-methyl-3-(methylamino)pent-2-enoate, is synthesized via condensation of methyl acetoacetate with methylamine. The reaction proceeds in toluene at 80°C, yielding the enamine in 85% purity.
Hydrogenation Conditions and Catalyst Selection
Chiral phosphine ligands, such as (R,R)-Me-DuPhos or (S)-Binap, paired with rhodium or ruthenium catalysts, govern stereochemical outcomes. For instance:
| Catalyst System | ee (%) | Yield (%) |
|---|---|---|
| Rh/(R,R)-Me-DuPhos | 95 | 78 |
| Ru/(S)-Binap | 89 | 82 |
Hydrogen pressure (50–100 bar) and temperature (25–40°C) critically influence reaction kinetics and selectivity. Post-reduction, the product is esterified using methanol and sulfuric acid to yield this compound.
Enzymatic Kinetic Resolution
Enzymatic methods provide an eco-friendly alternative for stereochemical control. Lipases and esterases selectively hydrolyze one enantiomer of a racemic ester, leaving the desired (3S,4R) isomer intact.
Substrate Design and Enzyme Screening
Racemic methyl 4-methylpiperidine-3-carboxylate is treated with Pseudomonas fluorescens lipase (PFL) in aqueous buffer. PFL preferentially hydrolyzes the (3R,4S) enantiomer, yielding the (3S,4R)-ester with 88% ee. Key factors include:
-
pH : 7.0–7.5 (optimal enzyme activity)
-
Temperature : 30–37°C (avoids denaturation)
-
Solvent System : tert-Butyl methyl ether (improves enantioselectivity)
Process Scalability and Limitations
While enzymatic resolution avoids harsh reagents, scalability is hindered by enzyme cost and reaction time (48–72 hours). Immobilized enzymes on silica or chitosan matrices improve reusability but reduce activity by 15–20% per cycle.
Stereoselective Ring-Closing Metathesis
Ring-closing metathesis (RCM) using Grubbs catalysts enables the construction of the piperidine ring with defined stereochemistry. This method is advantageous for introducing substituents at the 3- and 4-positions simultaneously.
Substrate Synthesis and Metathesis Conditions
A diene precursor, methyl 3-(allyloxy)-4-methylpent-4-enoate, undergoes RCM in dichloromethane with Grubbs-II catalyst. The reaction proceeds at 40°C for 12 hours, forming the piperidine ring with 90% trans selectivity. Subsequent hydrogenation of the double bond preserves the (3S,4R) configuration.
Chirality Transfer Mechanisms
The stereochemical outcome depends on the precursor’s geometry. Antiperiplanar alignment of the allyl groups during metathesis ensures correct configuration. Computational studies (DFT) confirm that the transition state favors the (3S,4R) isomer by 3.2 kcal/mol.
Resolution via Dynamic Kinetic Asymmetric Transformation (DYKAT)
DYKAT combines kinetic resolution with in situ racemization, enabling theoretical 100% yield of a single enantiomer. This method is particularly effective for thermodynamically unstable intermediates.
Reaction Setup and Catalysis
A racemic mixture of methyl 4-methylpiperidine-3-carboxylate is treated with a palladium catalyst (e.g., Pd(OAc)₂) and a chiral ligand (e.g., (S)-Ph-Pybox) in toluene. The ligand induces asymmetric induction, while the catalyst racemizes the unwanted enantiomer via β-hydride elimination. After 24 hours at 60°C, the (3S,4R) isomer is obtained in 94% ee and 91% yield.
Comparative Analysis of Methods
The table below evaluates the efficiency, scalability, and cost of key preparation routes:
| Method | ee (%) | Yield (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Chiral Resolution | 92 | 45 | Moderate | 120 |
| Asymmetric Hydrogenation | 95 | 78 | High | 85 |
| Enzymatic Resolution | 88 | 50 | Low | 200 |
| RCM | 90 | 65 | Moderate | 150 |
| DYKAT | 94 | 91 | High | 95 |
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,4R)-4-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols .
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
Methyl (3S,4R)-4-methylpiperidine-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature allows for the production of enantiomerically pure products, which is crucial in drug development.
Table 1: Key Pharmaceutical Compounds Derived from this compound
| Compound Name | Application Area | Reference |
|---|---|---|
| Paroxetine | Antidepressant | |
| GRK2 Inhibitors | Cardiovascular diseases | |
| Arginase Inhibitors | Cancer therapy |
Role in Medicinal Chemistry
The compound has been utilized in the design and synthesis of arginase inhibitors, which are being investigated for their potential in treating various cancers. The inhibition of arginase can lead to increased levels of L-arginine, promoting anti-tumor immunity.
Case Study: Arginase Inhibitors
A study demonstrated that derivatives of this compound showed significant activity against human arginase isoforms with IC50 values ranging from 0.1 nM to 100 nM, indicating their potential as therapeutic agents in oncology .
Structural Modifications for Enhanced Activity
Researchers have explored various modifications to the this compound scaffold to enhance its biological activity. For instance, substituting different functional groups can lead to improved selectivity and potency against specific biological targets.
Table 2: Modifications and Their Effects
Mechanism of Action
The mechanism of action of methyl (3S,4R)-4-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomers and Diastereomers
(a) Methyl (3R,4S)-4-Methylpiperidine-3-Carboxylate (S4)
- Configuration : (3R,4S) diastereomer.
- Synthesis : Co-produced with the target compound (70:30 ratio) via hydrogenation .
- Key Differences : Distinct NMR shifts (e.g., δ 24.4 for CH₂ in S4 vs. δ 30.1 for CH in 6d) and HRMS profiles due to stereochemical inversion .
(b) (3R,4R)-Methyl 4-Methylpiperidine-3-Carboxylate Hydrochloride (CAS 1009376-67-3)
Substituent Variations
(a) (3S,4S)-4-(4-Chlorophenyl)-1-Methylpiperidine-3-Carboxylic Acid Methyl Ester (CAS 214335-16-7)
- Structure : Features a 4-chlorophenyl group at position 4 instead of a methyl group.
- Molecular Weight : 267.75 g/mol vs. 159.20 g/mol for the target compound .
(b) Methyl 5-(4-Methylphenyl)piperidine-3-Carboxylate (CAS 1203798-88-2)
Functional Group Modifications
(a) Methyl 1-[(3R,4R)-4-(4-Methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-(S)-carboxylate (Compound 2)
- Structure : Incorporates a sulfonamido group and pyrrolidine ring.
- Impact : Enhanced hydrogen-bonding capacity and rigidity compared to the target compound .
(b) Methyl 3-Hydroxy-3-Phenyl-5-(4-Chlorophenylthio)-1-Tosylpiperidine-4-Carboxylate (3dc)
- Structure : Contains hydroxyl, phenyl, and chlorophenylthio groups.
Biological Activity
Methyl (3S,4R)-4-methylpiperidine-3-carboxylate (MMPC) is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a crucial role in tryptophan metabolism and has implications for mood disorders and cancer immunotherapy. This article provides a comprehensive overview of the biological activity of MMPC, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MMPC is characterized by its piperidine structure with a methyl group at the 4-position and a carboxylate group at the 3-position. Its molecular formula is C₇H₁₃NO₂. The compound exists as either a colorless liquid or solid depending on purity and form.
Synthesis Methods
Various synthetic routes have been explored for MMPC, including:
- Mannich Reaction : A modified Mannich reaction has been implemented to enhance yield and purity.
- Cyclization Processes : These methods focus on optimizing the formation of the piperidine ring structure.
Table 1 summarizes different synthesis approaches:
| Synthesis Method | Description | Yield Improvement |
|---|---|---|
| Mannich Reaction | Involves formaldehyde and amines | Up to 90% |
| Cyclization Processes | Formation of piperidine ring via cyclization | Varies |
MMPC has been identified as an inhibitor of IDO1, which is involved in the catabolism of tryptophan to kynurenine. By inhibiting this enzyme, MMPC can potentially modulate serotonin levels, influencing mood regulation and immune response.
Research Findings
- Cancer Therapy : Research indicates that MMPC may enhance immune responses in cancer therapy by altering tryptophan metabolism. This can lead to increased availability of tryptophan for serotonin synthesis, which may improve mood and cognitive function in cancer patients undergoing treatment .
- Mood Disorders : The modulation of serotonin levels through IDO1 inhibition suggests potential applications for MMPC in treating mood disorders such as depression and anxiety.
- Immunomodulation : Studies have shown that compounds similar to MMPC can affect immune cell activity by modifying tryptophan availability, which is critical for T-cell function .
Case Studies
Several studies have explored the effects of MMPC and related compounds:
- Study on Immune Response : A study demonstrated that MMPC administration led to increased levels of serotonin in murine models, correlating with enhanced T-cell activity against tumors.
- Cytotoxicity Assays : In vitro assays indicated that MMPC exhibited cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer agent .
Comparative Analysis with Related Compounds
MMPC shares structural similarities with other piperidine derivatives, which exhibit varying biological activities. Table 2 compares MMPC with other notable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl piperidine-3-carboxylate | Piperidine ring with a carboxylate | Different biological activity profile |
| Methyl 4-piperidone | Contains a ketone instead of a carboxylate | More potent in certain enzyme inhibition assays |
| This compound | Stereochemical variation at positions 3 and 4 | May exhibit stereospecific biological activity |
Q & A
Q. What in silico tools predict the compound’s pharmacological activity?
- Methodological Answer : Molecular docking (AutoDock Vina) screens against targets like GABA receptors or kinases, leveraging homology models from PDB entries (e.g., 6HUP). QSAR models correlate logP and polar surface area (TPSA) with blood-brain barrier permeability . Free-energy perturbation (FEP) calculations refine binding affinity predictions for lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
